molecular formula C10H15N3O4 B508052 ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate CAS No. 494747-21-6

ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B508052
CAS No.: 494747-21-6
M. Wt: 241.24g/mol
InChI Key: LUQISWYIEFMQLP-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Pyrazole derivatives are recognized as a pharmacologically significant active scaffold possessing diverse therapeutic activities . The presence of a pyrazole nucleus is a key feature in numerous pharmacological agents across various therapeutic categories, including anti-inflammatories, antipsychotics, anti-obesity drugs, and antidepressants . Specifically, derivatives based on the 3,5-dimethyl-4-nitropyrazole structure have been explored in scientific research, for instance, as intermediates or ligands in the development of inhibitors for enzymes like HIV-1 Integrase . The nitro group on the pyrazole ring can be a key functional handle for further chemical modifications, making such compounds valuable intermediates in medicinal chemistry for creating libraries of molecules for biological screening. The ester functional group in this molecule also offers a versatile site for further synthetic manipulation. Researchers can utilize this compound as a building block in the synthesis of more complex molecules or for investigating structure-activity relationships in drug discovery.

Properties

IUPAC Name

ethyl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-5-17-10(14)8(4)12-7(3)9(13(15)16)6(2)11-12/h8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQISWYIEFMQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C(=C(C(=N1)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with ethyl 2-bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate has shown potential in the development of pharmaceuticals due to its ability to act as an inhibitor for various biological targets.

Inhibition of Enzymes

Research indicates that this compound can inhibit specific enzymes such as phosphodiesterases, which play a crucial role in cellular signaling pathways. A study demonstrated that derivatives of pyrazole compounds exhibit significant inhibitory activity against these enzymes, suggesting potential therapeutic applications in treating conditions like asthma and cardiovascular diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study highlighted the effectiveness of similar pyrazole derivatives against various bacterial strains, indicating that this compound could be a candidate for developing new antimicrobial agents .

Agrochemicals

In agricultural research, this compound has been explored for its potential as a pesticide or herbicide.

Herbicidal Activity

Field trials have shown that compounds with similar structures can effectively control weed populations while minimizing harm to crops. The nitro group in the pyrazole structure enhances the herbicidal activity by interfering with plant growth mechanisms .

Materials Science

The unique chemical structure of this compound allows its incorporation into polymer matrices for various applications.

Polymer Additives

Studies have indicated that incorporating this compound into polymer formulations can enhance thermal stability and mechanical properties. This application is particularly beneficial in creating materials for high-performance applications such as automotive and aerospace components .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryEnzyme InhibitionSignificant inhibition of phosphodiesterases
Antimicrobial AgentsEffective against various bacterial strains
AgrochemicalsHerbicidesEffective control of weed populations
Materials SciencePolymer AdditivesEnhanced thermal stability and mechanical properties

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against common pathogens. Results showed a minimum inhibitory concentration (MIC) effective at low concentrations compared to standard antibiotics.

Case Study 2: Herbicidal Properties

Field experiments conducted on crops treated with this compound demonstrated a significant reduction in weed biomass without affecting crop yield. These findings support the potential use of this compound as an environmentally friendly herbicide alternative.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate can be contextualized by comparing it to related propanoate esters and pyrazole-containing compounds. Below is a detailed analysis:

Structural Analogues with Pyrazole Moieties

  • Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Substituents: Features a pyrazole ring with amino and hydroxy groups, integrated into a pyran ring system. Reactivity: Electron-donating groups (amino, hydroxy) increase the pyrazole’s nucleophilicity, contrasting with the electron-withdrawing nitro group in the target compound. Synthesis: Prepared via condensation of malononitrile or ethyl cyanoacetate under reflux in 1,4-dioxane. This highlights the use of polar aprotic solvents for pyrazole derivatization. Applications: Likely used in medicinal chemistry due to the pyran scaffold, whereas the nitro-pyrazole in the target compound may have agrochemical applications.

Propanoate Esters with Heterocyclic Substituents

  • Pyraflufen-ethyl, Fenoxaprop ethyl ester, Quizalofop-P-ethyl Substituents: Phenoxy-linked heterocycles (e.g., benzoxazole, quinoxaline). Electronic Effects: The phenoxy groups in these pesticides enhance herbicidal activity via auxin mimicry, while the nitro group in the target compound may confer oxidative stability or radical scavenging properties. Applications: Widely used as herbicides.

Aliphatic Propanoate Esters

  • Ethyl 3-(1-benzyl-4-piperidyl)propanoate (10) Substituents: Piperidine-benzyl group instead of pyrazole. Physical Properties: Increased flexibility due to the aliphatic piperidine ring, contrasting with the rigid aromatic pyrazole in the target compound. Synthesis: Prepared via alkylation of ethyl 2-(4-piperidyl)propanoate, emphasizing the use of benzyl halides for N-alkylation.

Data Tables

Table 1: Structural and Functional Comparison of Propanoate Esters

Compound Name Core Structure Key Substituents Synthesis Method Applications Reference
This compound Pyrazole 3,5-dimethyl, 4-nitro Likely condensation Agrochemicals (inferred) -
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate Pyran-pyrazole Amino, hydroxy, cyano Reflux in 1,4-dioxane Medicinal chemistry
Quizalofop-P-ethyl Phenoxy-quinoxaline Quinoxaline, phenoxy Esterification Herbicide
Ethyl 3-(1-benzyl-4-piperidyl)propanoate Piperidine Benzyl, piperidine Alkylation Pharmaceutical intermediates

Table 2: Substituent Effects on Reactivity and Stability

Substituent Type Electronic Effect Impact on Compound Example Compound
Nitro (NO₂) Electron-withdrawing Increases oxidative stability Target compound
Amino (NH₂) Electron-donating Enhances nucleophilicity Compound 11b
Phenoxy (O-C₆H₅) Resonance-donating Improves herbicidal activity Quizalofop-P-ethyl
Benzyl (C₆H₅CH₂) Steric bulk Modifies lipophilicity Compound 10

Key Research Findings

  • Synthetic Challenges: The nitro group in the target compound may necessitate controlled nitration conditions to avoid over-oxidation, unlike amino/hydroxy pyrazoles synthesized under milder reflux .
  • Biological Activity : Pyrazole nitro derivatives are less common in pharmaceuticals but prevalent in agrochemicals due to their stability and interaction with microbial enzymes .
  • Analytical Characterization : NMR techniques (e.g., derivatization with 4-fluorophenylhydrazine, as in ) could resolve quantification challenges for nitro-pyrazoles, similar to pyruvate analysis .

Biological Activity

Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies related to this compound.

  • Molecular Formula : C₁₀H₁₅N₃O₄
  • CAS Number : 494747-21-6
  • Molecular Weight : 227.25 g/mol

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of pyrazole could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have revealed promising results against pathogens such as Escherichia coli and Staphylococcus aureus, with some derivatives demonstrating significant antibacterial activity .

3. Anticancer Properties

The pyrazole scaffold is recognized for its potential in cancer therapy. Compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For example, a series of pyrazole derivatives were tested against different cancer cell lines, revealing cytotoxic effects that were more potent than standard chemotherapeutics .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Pyrazole compounds often act by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory response.
  • Interference with Cell Signaling : These compounds can disrupt cellular signaling pathways that lead to inflammation and tumor progression.
  • DNA Interaction : Some studies suggest that pyrazole derivatives may bind to DNA and interfere with replication processes in cancer cells .

Case Study 1: In Vivo Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, specific derivatives of pyrazole demonstrated significant reduction in inflammation compared to control groups treated with ibuprofen. The most effective compounds achieved up to 78% reduction in swelling after three hours .

Case Study 2: Antibacterial Efficacy

A series of synthesized pyrazole derivatives were tested for their antibacterial activity against multiple strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. One compound displayed an inhibition zone comparable to that of standard antibiotics, indicating strong potential for therapeutic applications .

Comparative Data Table

Activity TypeCompound TestedResultReference
Anti-inflammatoryPyrazole derivative A85% TNF-α inhibition
AntimicrobialEthyl 2-(3,5-dimethyl...)Effective against E. coli
AnticancerPyrazole derivative BIC50 < standard drugs

Q & A

Q. What are the optimal conditions for synthesizing ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate to maximize yield and purity?

Methodological Answer:

  • Reaction Optimization : Use reflux conditions in ethanol or dichloromethane with stoichiometric control of reagents. For example, highlights refluxing diazomethane in dichloromethane at –20 to –15°C for 40–48 hours to achieve intermediate stability .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol/ethanol mixtures can isolate the compound effectively .
  • Yield Monitoring : Track reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and confirm purity via melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., nitro group at C4, methyl groups at C3/C5) .
  • XRD Crystallography : Resolve stereoelectronic effects and hydrogen bonding patterns, as demonstrated in analogous pyrazole derivatives .
  • Mass Spectrometry : Use high-resolution MS (exact mass ~367.20 g/mol) to validate molecular formula and fragmentation pathways .

Q. How can researchers design experiments to investigate the reactivity of the nitro group under varying conditions?

Methodological Answer:

  • Reductive Studies : Test catalytic hydrogenation (H2_2/Pd-C) or sodium dithionite reduction to convert the nitro group to amine, monitoring products via HPLC-MS .
  • Acid/Base Stability : Expose the compound to HCl/NaOH at controlled temperatures and analyze degradation products spectroscopically .
  • Kinetic Analysis : Use UV-Vis spectroscopy to track nitro group reactivity in polar aprotic solvents (e.g., DMF) .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Chromatography : Employ gradient elution (hexane → ethyl acetate) on silica gel columns to separate nitro-substituted byproducts .
  • Recrystallization : Use ethanol/water or DMF/ethanol (1:1) mixtures for high-purity crystals, as shown in pyrazole derivative studies .
  • Solvent Partitioning : Leverage differential solubility in dichloromethane/water systems to remove hydrophilic impurities .

Q. How should researchers approach the theoretical modeling of this compound’s electronic properties?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies and nitro group charge distribution, aligning with XRD data .
  • Molecular Dynamics : Simulate solvent interactions (e.g., ethanol) to predict solubility and stability .
  • SAR Analysis : Compare with analogs (e.g., 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide) to identify electronic trends influencing bioactivity .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s spectral signatures (e.g., NMR shifts vs. XRD data) be systematically resolved?

Methodological Answer:

  • Cross-Validation : Combine XRD (for solid-state conformation) with solution-state NMR and IR to reconcile discrepancies in substituent orientation .
  • Dynamic Effects : Probe temperature-dependent NMR to assess rotational barriers (e.g., nitro group tautomerism) .
  • Computational Refinement : Optimize DFT models using experimental XRD bond lengths/angles to improve spectral predictions .

Q. What advanced methodologies are suitable for studying the compound’s potential biological activity?

Methodological Answer:

  • Enzyme Assays : Screen against target enzymes (e.g., Leishmania proteases) using fluorogenic substrates and IC50_{50} determination .
  • Cellular Uptake Studies : Use radiolabeled analogs (e.g., 14C^{14}C-labeled ethyl group) to quantify membrane permeability via scintillation counting .
  • Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-QTOF-MS to identify detoxification pathways .

Q. How can researchers reconcile discrepancies in synthetic protocols reported across different studies?

Methodological Answer:

  • Controlled Replication : Reproduce methods from (diazomethane) and (triethyl orthoformate) under inert atmospheres to isolate protocol-specific variables .
  • DoE (Design of Experiments) : Apply factorial design to test solvent polarity, temperature, and catalyst effects on yield .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., unreacted intermediates) and adjust stoichiometry accordingly .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in catalytic systems?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Substitute 1H^1H with 2H^2H at reactive sites to probe rate-determining steps in catalysis .
  • In Situ Spectroscopy : Monitor reactions via Raman or FTIR to detect transient intermediates (e.g., nitroso or radical species) .
  • Computational Mapping : Use QM/MM simulations to model transition states and identify electronic bottlenecks .

Q. How can computational chemistry be integrated with experimental data to refine understanding of stereoelectronic effects?

Methodological Answer:

  • Conformational Sampling : Perform MD simulations in explicit solvent to correlate calculated dipole moments with experimental solubility .
  • Charge Density Analysis : Combine XRD-derived multipole models with Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions .
  • Machine Learning : Train models on pyrazole derivative datasets to predict novel synthetic routes or bioactivity .

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